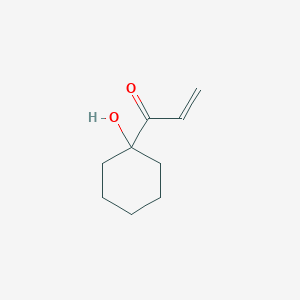
Dibromo(diethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromo(diethyl)silane: is an organosilicon compound characterized by the presence of two bromine atoms and two ethyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromo(diethyl)silane can be synthesized through several methods. One common approach involves the reaction of diethylsilane with bromine under controlled conditions. The reaction typically proceeds as follows:
(C2H5)2SiH2+Br2→(C2H5)2SiBr2+H2
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized equipment to handle the reactive bromine gas safely. The reaction is usually carried out in a controlled environment to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Dibromo(diethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as alkoxides or amines, leading to the formation of new organosilicon compounds.
Reduction Reactions: this compound can be reduced to diethylsilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium alkoxides or amines are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed:
Substitution: Formation of new organosilicon compounds with different functional groups.
Reduction: Formation of diethylsilane.
Oxidation: Formation of silanols or siloxanes.
Scientific Research Applications
Chemistry: Dibromo(diethyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents and surface modifiers.
Biology and Medicine: In biological research, this compound derivatives are studied for their potential use in drug delivery systems and as biocompatible materials.
Industry: The compound is used in the production of specialty polymers and as a cross-linking agent in the manufacture of silicone-based materials.
Mechanism of Action
Mechanism: The chemical reactivity of dibromo(diethyl)silane is primarily due to the presence of the bromine atoms, which can be readily substituted by nucleophiles. The silicon atom in the compound can also participate in various chemical transformations, leading to the formation of new silicon-containing compounds.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites in organic molecules, which can react with the bromine atoms. The pathways involved in its reactions typically include nucleophilic substitution and reduction mechanisms.
Comparison with Similar Compounds
Dichloro(diethyl)silane: Similar in structure but contains chlorine atoms instead of bromine.
Diethylsilane: Lacks halogen atoms and is less reactive.
Dibromo(dimethyl)silane: Contains methyl groups instead of ethyl groups.
Uniqueness: Dibromo(diethyl)silane is unique due to the presence of both bromine atoms and ethyl groups, which confer specific reactivity and properties that are distinct from other organosilicon compounds.
Properties
CAS No. |
18169-73-8 |
|---|---|
Molecular Formula |
C4H10Br2Si |
Molecular Weight |
246.02 g/mol |
IUPAC Name |
dibromo(diethyl)silane |
InChI |
InChI=1S/C4H10Br2Si/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |
InChI Key |
SRIHMZCTDWKFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
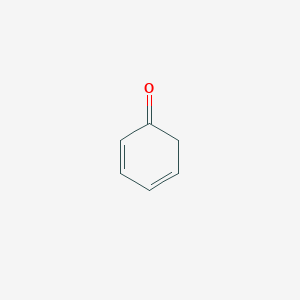

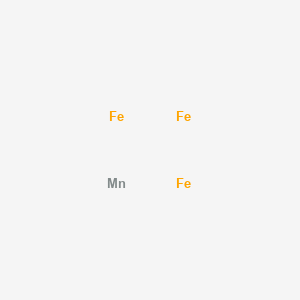

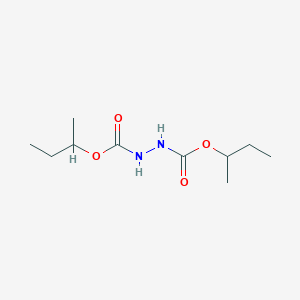


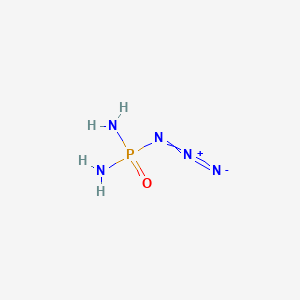
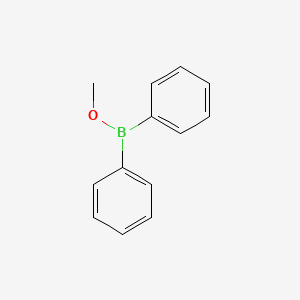
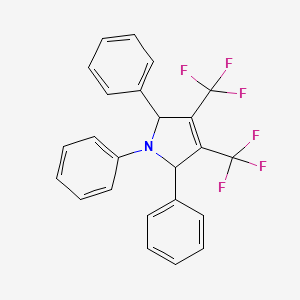
![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
